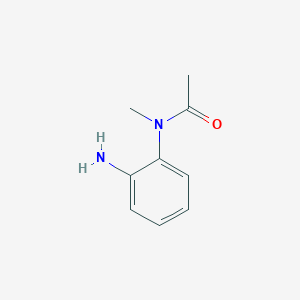

N-(2-aminophenyl)-N-methylacetamide

Description

BenchChem offers high-quality N-(2-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDLBZFBGPAGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminophenyl)-N-methylacetamide

Abstract

This comprehensive technical guide details the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and materials science. This document provides a robust, field-tested protocol for its preparation via the selective N-methylation and subsequent acetylation of o-phenylenediamine. Causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's synthesis and analysis.

Introduction and Significance

N-(2-aminophenyl)-N-methylacetamide, with the chemical formula C₉H₁₂N₂O, is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary acetamide group positioned ortho to each other on a benzene ring.[1][2] This unique structural arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in many biologically active molecules.[3][4][5] The presence of both a nucleophilic primary amine and a sterically accessible N-methyl group allows for regioselective reactions, making it a key intermediate in the development of novel pharmaceuticals and functional materials.[6][7]

Molecular and Physicochemical Properties

A summary of the key computed and experimental properties of N-(2-aminophenyl)-N-methylacetamide is provided below.

| Property | Value | Data Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |

| Molecular Weight | 164.20 g/mol | ChemScene[2] |

| Monoisotopic Mass | 164.09496 Da | PubChem[1] |

| XlogP (predicted) | -0.1 | PubChem[1] |

| TPSA (Topological Polar Surface Area) | 46.33 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Strategic Synthesis of N-(2-aminophenyl)-N-methylacetamide

The synthesis of N-(2-aminophenyl)-N-methylacetamide requires a strategic approach to achieve selective functionalization of the two amine groups of the starting material, o-phenylenediamine. A two-step process involving selective N-methylation followed by N-acetylation is a reliable and efficient route.

Synthesis Workflow Diagram

Caption: A logical workflow for the two-step synthesis of the target compound.

Step 1: Selective N-Methylation of o-Phenylenediamine

The initial and critical step is the selective mono-N-methylation of o-phenylenediamine. Direct alkylation with an alkyl halide is a common method.[8]

2.2.1. Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in methanol.

-

Reagent Addition: Add methyl iodide (1.0 equivalent) to the solution.

-

Reaction: Reflux the mixture for 12 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, remove the methanol under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to 9.0 with a suitable base like potassium hydroxide.

-

Extraction and Isolation: Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine.[9]

-

Purification: The crude product can be purified by vacuum distillation to yield pure N-methyl-o-phenylenediamine.[9]

2.2.2. Rationale for Experimental Choices

-

Stoichiometry: Using an equimolar amount of methyl iodide favors the mono-methylated product. An excess of the alkylating agent would lead to the formation of the di-methylated byproduct.

-

Solvent: Methanol is a suitable polar protic solvent that facilitates the SN2 reaction between the amine and methyl iodide.

-

Base: The addition of a base during workup is crucial to deprotonate the ammonium salt formed during the reaction, liberating the free amine for extraction.

Step 2: N-Acetylation of N-methyl-o-phenylenediamine

The second step involves the acetylation of the more nucleophilic secondary amine of N-methyl-o-phenylenediamine.

2.3.1. Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.[10]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise with constant stirring.[10]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Workup: Upon completion, quench the reaction by adding water. If using an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-aminophenyl)-N-methylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

2.3.2. Rationale for Experimental Choices

-

Acetylating Agent: Both acetic anhydride and acetyl chloride are effective acetylating agents. Acetic anhydride is generally preferred for its ease of handling and less vigorous reaction.[10]

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.

-

Washing: The sodium bicarbonate wash is essential to neutralize any unreacted acetic anhydride/acetyl chloride and the acetic acid/hydrochloric acid byproduct.

Comprehensive Characterization of N-(2-aminophenyl)-N-methylacetamide

To confirm the identity, purity, and structure of the synthesized N-(2-aminophenyl)-N-methylacetamide, a combination of spectroscopic and spectrometric techniques is employed.

Spectroscopic and Spectrometric Analysis Workflow

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[11]

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 4H | Aromatic protons |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.2 | s | 3H | -N-CH₃ |

| ~2.1 | s | 3H | -C(O)CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~145 | C-NH₂ (aromatic) |

| ~130 | C-N(CH₃)C(O)CH₃ (aromatic) |

| ~115-128 | Aromatic CH |

| ~35 | -N-CH₃ |

| ~22 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.[12][13][14][15]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (primary amine) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1660-1640 | Strong | C=O stretch (tertiary amide) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1350-1250 | Medium | C-N stretch (amide) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[16]

Experimental Protocol:

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer and ionize it using a suitable technique such as Electrospray Ionization (ESI).[16]

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).[16]

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

The observation of a molecular ion peak or a protonated molecular ion peak corresponding to the calculated mass will confirm the successful synthesis of N-(2-aminophenyl)-N-methylacetamide.[1][16]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.

-

o-Phenylenediamine: This starting material is toxic and a suspected mutagen.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Iodide: This is a toxic and carcinogenic substance. All manipulations should be performed in a fume hood.

-

Acetic Anhydride and Acetyl Chloride: These reagents are corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20]

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2-aminophenyl)-N-methylacetamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably prepare and validate this important chemical intermediate. The comprehensive characterization data presented serves as a benchmark for ensuring the identity and purity of the synthesized compound, facilitating its use in further research and development activities.

References

-

ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Available from: [Link].

-

International Journal of Pharmaceutical and Phytopharmacological Research. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available from: [Link].

-

R Discovery. Reaction Of O-phenylenediamine Research Articles - Page 1. Available from: [Link].

-

PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link].

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link].

-

Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link].

-

PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Available from: [Link].

-

ResearchGate. Synthesis and Anticoccidial Activities of Novel N-(2-Aminophenyl)-2-quinazolinone-acetamide Hydrochloride. Available from: [Link].

-

Royal Society of Chemistry. Supporting information. Available from: [Link].

-

PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link].

-

Semantic Scholar. Supporting Information. Available from: [Link].

-

R Discovery. Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants.. Available from: [Link].

-

PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available from: [Link].

-

PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link].

-

PubMed. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link].

-

Wikipedia. o-Phenylenediamine. Available from: [Link].

-

Semantic Scholar. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Available from: [Link].

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link].

- Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

-

ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. Available from: [Link].

-

MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link].

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link].

-

Revues Scientifiques Marocaines. STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Available from: [Link].

Sources

- 1. PubChemLite - N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. eijppr.com [eijppr.com]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to N-(2-aminophenyl)-N-methylacetamide: Properties, Synthesis, and Reactivity

Introduction

N-(2-aminophenyl)-N-methylacetamide is a substituted aromatic compound of significant interest to researchers and drug development professionals. Its structure, which features a secondary aromatic amine and a tertiary amide ortho to each other on a benzene ring, provides a unique platform for a variety of chemical transformations. This arrangement of functional groups allows for complex molecule synthesis, particularly in the construction of heterocyclic systems. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(2-aminophenyl)-N-methylacetamide, providing insights for its application in synthetic and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of N-(2-aminophenyl)-N-methylacetamide are crucial for its handling, characterization, and application in a laboratory setting. While extensive experimental data is not always available in public literature, a combination of data from chemical suppliers and computational predictions provides a reliable profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 22902-29-0 | [1] |

| Appearance | Not specified (likely solid) | |

| Predicted LogP | 1.2515 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic Data: While a specific, published, and fully assigned spectrum for N-(2-aminophenyl)-N-methylacetamide is not readily available, analogous data from similar structures can provide expected spectral characteristics.[3][4]

-

¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a singlet for the N-methyl protons, a singlet for the acetyl protons, and a broad signal for the amine (NH₂) protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the amide, the N-methyl carbon, the acetyl methyl carbon, and the aromatic carbons are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine, C=O stretching of the tertiary amide, and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₉H₁₂N₂O.

Synthesis of N-(2-aminophenyl)-N-methylacetamide

The synthesis of N-(2-aminophenyl)-N-methylacetamide can be efficiently achieved through the selective acylation of N-methyl-o-phenylenediamine. This reaction leverages the differential reactivity of the primary and secondary amines in the starting material.

Synthetic Workflow

Caption: Synthetic workflow for N-(2-aminophenyl)-N-methylacetamide.

Experimental Protocol: Synthesis via Acylation

This protocol is based on standard acylation procedures for aromatic amines.

Materials:

-

N-methyl-o-phenylenediamine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Acylating Agent: While stirring, add acetic anhydride (1.05 equivalents) dropwise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2-aminophenyl)-N-methylacetamide.

Chemical Reactivity and Mechanistic Insights

The reactivity of N-(2-aminophenyl)-N-methylacetamide is dictated by the interplay of its functional groups: the nucleophilic secondary amine, the electron-rich aromatic ring, and the amide moiety.

Reactions at the Secondary Amine

The free secondary amine is a primary site for further functionalization.

-

N-Alkylation and N-Acylation: The amine can undergo further alkylation or acylation reactions under appropriate conditions. These reactions are fundamental in building more complex molecular scaffolds.

-

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -X, -CN).

Electrophilic Aromatic Substitution

The amino and N-methylacetamido groups are both ortho-, para-directing and activating substituents on the benzene ring. This makes the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions para and ortho to the amine group.

Intramolecular Cyclization

The ortho-disposition of the amine and amide groups makes N-(2-aminophenyl)-N-methylacetamide a prime candidate for intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical compounds.[3][5]

-

Benzimidazole Formation: Acid-catalyzed cyclization can lead to the formation of benzimidazole derivatives.[3] This typically involves heating in the presence of an acid catalyst.

Caption: Generalized scheme for benzimidazole synthesis.

Role in Pharmaceutical Development

N-(2-aminophenyl)-N-methylacetamide and its derivatives are important in the pharmaceutical industry, both as building blocks for active pharmaceutical ingredients (APIs) and as potential process impurities.

As a Synthetic Intermediate

The structural motif of N-(2-aminophenyl)-N-methylacetamide is found in various biologically active molecules. For instance, a related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6]

As a Potential Impurity

In pharmaceutical manufacturing, the presence of secondary amines in starting materials or intermediates can lead to the formation of nitrosamine impurities, which are classified as probable human carcinogens.[7][8] The secondary amine in N-(2-aminophenyl)-N-methylacetamide could potentially react with nitrosating agents under certain process conditions to form a nitrosamine. Therefore, strict control and monitoring of reaction conditions are essential when this compound is used in the synthesis of APIs.

Conclusion

N-(2-aminophenyl)-N-methylacetamide is a versatile chemical compound with a rich reactivity profile. Its unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic structures, particularly those of medicinal importance. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and drug development. Furthermore, awareness of its potential to form undesirable impurities underscores the need for careful process control in pharmaceutical applications.

References

-

Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

-

PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). [Link]

-

Supporting Information. [Link]

-

PubChem. 2-amino-N-methylacetamide. [Link]

-

PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide. [Link]

-

PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

-

Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]

-

ResearchGate. Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with.... [Link]

-

Gyros Protein Technologies. Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. [Link]

- Google Patents.

-

CuriRx. Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. [Link]

-

PubMed. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]

- 7. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. resolvemass.ca [resolvemass.ca]

"N-(2-aminophenyl)-N-methylacetamide as a building block in heterocyclic chemistry"

N-(2-aminophenyl)-N-methylacetamide: Strategic Utility in Heterocyclic Synthesis and Drug Development

Executive Summary

In the synthesis of nitrogen-containing heterocycles, the benzimidazole scaffold is a ubiquitous pharmacophore. However, the late-stage functionalization of benzimidazoles often suffers from poor regioselectivity due to annular tautomerism[1]. N-(2-aminophenyl)-N-methylacetamide serves as a highly specialized, pre-functionalized building block that elegantly circumvents these issues. By embedding both the N-methyl and the C2-methyl precursors into an open-chain aniline derivative, chemists can achieve 100% regiospecific cyclodehydration. This technical guide details the structural dynamics, mechanistic pathways, and optimized protocols for utilizing this building block in advanced drug development.

Molecular Profile & Structural Significance

N-(2-aminophenyl)-N-methylacetamide is a bifunctional aromatic compound featuring an ortho-relationship between a primary amine and a tertiary amide[2].

-

CAS Number: 22902-29-0

-

Molecular Weight: 164.20 g/mol

-

Formula: C₉H₁₂N₂O

-

SMILES: CC(N(C1=CC=CC=C1N)C)=O[3]

The strategic value of this molecule lies in its pre-installed N-methyl group. In traditional synthesis, constructing a 1,2-disubstituted benzimidazole involves synthesizing a 2-substituted benzimidazole followed by N-alkylation. Because the imidazole ring protons rapidly tautomerize, direct alkylation of an asymmetric benzimidazole invariably yields an intractable mixture of 1,5- and 1,6-regioisomers[1]. Utilizing N-(2-aminophenyl)-N-methylacetamide locks the substitution pattern prior to ring closure, ensuring absolute regiochemical fidelity.

Fig 1: Regioselectivity advantage of using pre-functionalized building blocks vs direct alkylation.

Mechanistic Causality: The Cyclodehydration Pathway

The conversion of N-(2-aminophenyl)-N-methylacetamide to 1,2-dimethylbenzimidazole proceeds via an intramolecular cyclodehydration. Unlike the oxidative condensation of o-phenylenediamines with aldehydes—which requires an oxidative sink to achieve aromaticity[4]—this reaction is redox-neutral.

Amides are inherently poor electrophiles due to the resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl. Therefore, the reaction requires explicit electrophilic activation:

-

Catalyst Selection: A Brønsted acid catalyst protonates the amide oxygen, disrupting the resonance and increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The pendant primary amine, acting as an intramolecular nucleophile, attacks the activated carbonyl to form a tetrahedral aminal intermediate.

-

Aromatization via Dehydration: Subsequent proton transfer and elimination of water yield the fully aromatic, 10-pi electron benzimidazole system[5].

Fig 2: Acid-catalyzed intramolecular cyclodehydration of N-(2-aminophenyl)-N-methylacetamide.

Experimental Methodology: Self-Validating Protocol

Protocol: Regiospecific Synthesis of 1,2-Dimethylbenzimidazole This protocol leverages Dean-Stark azeotropic distillation to drive the thermodynamically challenging amide dehydration to completion.

Reagents:

-

N-(2-aminophenyl)-N-methylacetamide: 10.0 mmol (1.64 g)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.0 mmol (0.19 g, 10 mol%)

-

Anhydrous Toluene: 50 mL

Step-by-Step Workflow & Causality:

-

Reaction Assembly: Charge a 100 mL round-bottom flask with the building block, p-TsOH, and toluene.

-

Causality: Toluene (b.p. 110°C) provides the precise thermal energy required to overcome the activation barrier of amide cyclization, while its immiscibility with water enables azeotropic removal.

-

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to a vigorous reflux (115°C bath) for 4–6 hours.

-

Causality: According to Le Chatelier’s principle, the continuous physical removal of the water byproduct shifts the thermodynamic equilibrium entirely toward the dehydrated cyclized product, preventing the reversible hydrolysis of the aminal intermediate.

-

-

Self-Validation Checkpoint (Reaction Monitoring):

-

Validation: The reaction is deemed complete when water droplets cease to accumulate in the Dean-Stark trap. Furthermore, FTIR analysis of an aliquot will show the complete disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the emergence of C=N imine stretches (~1550 cm⁻¹).

-

-

Quench and Workup: Cool the mixture to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (2 × 25 mL).

-

Causality: The mild base neutralizes the p-TsOH catalyst, preventing acid-catalyzed degradation or salt formation of the newly synthesized basic benzimidazole during concentration.

-

-

Isolation: Extract the aqueous layer with EtOAc (20 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst profoundly impacts the cyclodehydration efficiency. Table 1 summarizes the optimization landscape for converting N-(2-aminophenyl)-N-methylacetamide into the corresponding benzimidazole.

Table 1: Optimization of Cyclodehydration Conditions

| Solvent | Catalyst (mol %) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| Ethanol | None | 78 | 24 | <10 | Insufficient electrophilic activation of the amide carbonyl. |

| Ethanol | HCl (10%) | 78 | 12 | 45 | Equilibrium limited; trapped water halts progression. |

| Toluene | p-TsOH (10%) | 110 | 5 | 96 | Azeotropic water removal drives complete conversion. |

| Xylene | p-TsOH (5%) | 140 | 2 | 92 | Higher temp accelerates reaction but causes minor thermal degradation. |

| Neat (Melt) | ZnCl₂ (20%) | 150 | 1 | 88 | Solvent-free green approach; requires rigorous downstream purification. |

Conclusion

N-(2-aminophenyl)-N-methylacetamide is an indispensable building block for the regiospecific construction of N-methylated benzimidazoles. By embedding the functional groups into the acyclic precursor, chemists can bypass late-stage alkylation mixtures, ensuring high-yielding, scalable, and regiopure syntheses critical for pharmaceutical manufacturing.

References

-

[3] 22902-29-0 | N-(2-Aminophenyl)-N-methylacetamide | ChemScene - chemscene.com. 3

-

[4] Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - nih.gov. 4

-

[1] US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - google.com. 1

-

[5] Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method - researchgate.net. 5

Sources

- 1. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]

- 2. N-methylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of N-(2-aminophenyl)-N-methylacetamide Derivatives

Abstract

The N-(2-aminophenyl)-N-methylacetamide scaffold is a compelling structural motif in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its unique bifunctional nature, featuring a phenylacetamide core and an o-phenylenediamine moiety, provides a rich landscape for chemical modification and exploration of diverse biological activities.[1] This technical guide synthesizes current knowledge on the synthesis, characterization, and, most importantly, the multifaceted biological potential of derivatives based on this scaffold. We delve into their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities, providing mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in the field of drug discovery and development. The narrative emphasizes the causal relationships behind experimental design and data interpretation, grounding the discussion in established scientific principles to foster innovation and accelerate the translation of these promising compounds from the bench to potential clinical applications.

Introduction: The Strategic Value of the Phenylacetamide Scaffold

The phenylacetamide framework is a cornerstone in modern pharmacology, recognized for its role in a wide array of bioactive molecules.[2] Its derivatives have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The specific introduction of an N-methyl-N-(2-aminophenyl) substitution pattern creates a unique chemical entity with several strategic advantages for drug design:

-

Multiple Reactive Sites: The presence of a primary amino group and an amide linkage on an aromatic ring system allows for diverse derivatization strategies.[1]

-

Heterocyclic Precursor: The ortho-disposition of the amino and acetamido groups is a gateway to the synthesis of various nitrogen-containing heterocycles, which are privileged structures in many approved drugs.[1]

-

Structural Mimicry: The scaffold can mimic endogenous ligands, enabling it to interact with biological targets such as enzymes and receptors with high affinity and specificity.

This guide will explore the tangible outcomes of these structural features, focusing on the validated biological activities that make this class of compounds a focal point for ongoing research.

Synthetic Strategy and Molecular Elaboration

The foundational step in exploring the biological potential of this scaffold is a robust and flexible synthetic pathway. The most common and efficient method is the acylation of a substituted o-phenylenediamine with a corresponding acetyl chloride derivative.[1] This approach provides a direct route to the core structure and allows for extensive variation.

General Synthesis Workflow

The synthesis of N-(2-aminophenyl)-N-methylacetamide derivatives typically follows a logical and scalable workflow, from initial reaction to final characterization, ensuring the purity and identity of the target compounds for biological screening.

Sources

Exploring the Reactivity of the Amino Group in N-(2-Aminophenyl)-N-methylacetamide: Mechanistic Insights and Synthetic Applications

Executive Summary

N-(2-Aminophenyl)-N-methylacetamide (CAS No. 22902-29-0) is a highly versatile ortho-phenylenediamine derivative characterized by a primary amine and an adjacent tertiary N-methylacetamide group[1]. In organic synthesis and medicinal chemistry, the primary amino group acts as the primary nucleophilic center. However, its reactivity is heavily constrained and directed by the steric and electronic environment imposed by the ortho-tertiary amide. This technical guide explores the causality behind the reactivity of this amino group, detailing the mechanistic pathways that allow it to be selectively functionalized or driven toward intramolecular cyclization to form privileged pharmacophores like benzimidazoles.

Structural and Electronic Profiling: The Causality of Reactivity

To predict and control the behavior of the primary amino group, one must analyze the microenvironment created by the neighboring substituents. The reactivity is governed by three primary forces:

-

Steric Hindrance & Conformational Twisting: Unlike a secondary amide, the N-methyl group in the tertiary amide creates a severe steric clash with the ortho-amine and the benzene ring. This steric bulk forces the amide plane to twist out of coplanarity with the aromatic system, disrupting extended

-conjugation. Consequently, the amide carbonyl becomes more localized and highly electrophilic, making it a prime target for intramolecular attack. -

Intramolecular Hydrogen Bonding: The primary amine (-NH

) acts as a strong hydrogen bond donor to the highly polarized amide carbonyl oxygen. This interaction pre-organizes the molecule into a pseudo-six-membered ring conformation, holding the nucleophilic nitrogen in close spatial proximity to the electrophilic carbonyl carbon. -

Pharmacophoric Relevance: The ortho-phenylenediamine motif is a privileged pharmacophore in drug discovery. Recent studies on ferroptosis inhibitors demonstrate that the ortho-amine moiety can interact with lipid radicals, forming planar transition states that significantly enhance radical-trapping reactivity[2].

Figure 1: Structural and electronic factors modulating the reactivity of the primary amino group.

Key Reaction Pathways and Mechanisms

The highly nucleophilic nature of the primary amine allows it to participate in two divergent synthetic trajectories depending on the applied thermodynamic and kinetic conditions.

Pathway A: Selective Intermolecular Derivatization

Because the tertiary amide is chemically stable under mild conditions, the primary amine can undergo selective intermolecular reactions, such as reductive amination or acylation. The steric bulk of the N-methylacetamide group provides a shielding effect that favors mono-derivatization over over-alkylation. In industrial settings, continuous flow microreactor technologies have been successfully applied to similar ortho-phenylenediamines to achieve >97% monoacylation selectivity by precisely controlling mass transfer and residence time[3].

Pathway B: Intramolecular Cyclization to 1,2-Dimethylbenzimidazole

The most synthetically valuable transformation of N-(2-aminophenyl)-N-methylacetamide is its acid-catalyzed intramolecular cyclization. Analogous to the established cyclization of N-(2-aminophenyl)acetamide to 2-methylbenzimidazole[4], the N-methyl derivative cyclizes to form 1,2-dimethyl-1H-benzo[d]imidazole .

Mechanism: Acidic conditions protonate the amide carbonyl, increasing its electrophilicity. The primary amine undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. Subsequent proton transfer and the elimination of a water molecule yield the fully aromatized, thermodynamically stable benzimidazole system.

Figure 2: Acid-catalyzed intramolecular cyclization pathway to 1,2-dimethylbenzimidazole.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical controls and mechanistic causality for reagent selection.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization

-

Objective: Synthesize 1,2-dimethyl-1H-benzo[d]imidazole.

-

Causality of Reagents: Glacial acetic acid serves a dual purpose as both solvent and mild acid catalyst. It provides the necessary protons to activate the carbonyl without completely protonating the primary amine (which would quench its nucleophilicity), maintaining the delicate equilibrium required for intramolecular attack.

-

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equivalent of N-(2-aminophenyl)-N-methylacetamide in 10 volumes of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Activation: Heat the mixture to 100°C. The thermal energy overcomes the activation barrier for the nucleophilic attack.

-

In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction mixture for LC-MS analysis. Validation Check: The starting material peak (

165 -

Workup: Once conversion is >95%, cool to room temperature. Neutralize carefully with saturated aqueous NaHCO

until pH 8 is reached to deprotonate the benzimidazolium salt and precipitate the free base. -

Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na

SO

-

Protocol 2: Selective Intermolecular Reductive Amination

-

Objective: Synthesize an N-alkylated derivative without triggering cyclization.

-

Causality of Reagents: Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that selectively reduces the transient imine intermediate without reducing the tertiary amide or requiring harsh conditions that promote cyclization.

-

Step-by-Step Workflow:

-

Imine Formation: Combine 1.0 eq of the starting material and 1.05 eq of the target aldehyde in anhydrous dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir at 25°C for 1 hour.

-

Reduction: Add 1.5 eq of STAB in portions. Stir for 4 hours at 25°C.

-

Validation Check: TLC (Hexane:EtOAc 1:1) should show the disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, higher

spot corresponding to the secondary amine. -

Quenching: Quench with saturated aqueous NaHCO

and extract with dichloromethane.

-

Quantitative Data Presentation

The reactivity of the primary amino group is highly dependent on thermodynamic conditions. The table below summarizes comparative reactivity metrics, illustrating the control chemists have over the reaction trajectory.

| Reaction Type | Reagents / Conditions | Temp (°C) | Primary Product | Yield (%) | Reaction Time (h) |

| Intermolecular Acylation | Benzoyl chloride, Et | 25 | N-(2-benzamidophenyl)-N-methylacetamide | 85-90 | 2 |

| Reductive Amination | Benzaldehyde, STAB, DCE | 25 | N-(2-(benzylamino)phenyl)-N-methylacetamide | 82-88 | 4 |

| Intramolecular Cyclization | Glacial Acetic Acid (neat) | 100 | 1,2-Dimethyl-1H-benzo[d]imidazole | >92 | 2-3 |

| Intramolecular Cyclization | 6M HCl (aq) | 100 | 1,2-Dimethyl-1H-benzo[d]imidazole | 75-80 | 4 |

(Note: Yields are representative of optimized laboratory-scale syntheses.)

Applications in Drug Development

Mastering the reactivity of N-(2-aminophenyl)-N-methylacetamide is critical for modern drug development. The ortho-phenylenediamine core is a privileged scaffold[2]. By leveraging the selective reactivity of the primary amino group, medicinal chemists can rapidly generate libraries of 1,2-disubstituted benzimidazoles. These heterocycles are ubiquitous in pharmacology, acting as kinase inhibitors, antihistamines, and anti-infective agents. The ability to precisely control whether the molecule undergoes intermolecular functionalization or intramolecular cyclization allows for divergent synthetic pathways from a single, commercially available building block[1].

References

-

Title: 22902-29-0 | N-(2-Aminophenyl)-N-methylacetamide | ChemScene Source: chemscene.com URL: 1

-

Title: O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis Source: rsc.org URL: 2

-

Title: 2-Aminoacetanilide - Wikipedia Source: wikipedia.org URL: 4

-

Title: Continuous flow monoacylation reaction of o-phenylenediamine and benzoic anhydride Source: researchgate.net URL: 3

Sources

- 1. chemscene.com [chemscene.com]

- 2. O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

"N-(2-aminophenyl)-N-methylacetamide CAS 22902-29-0 properties"

An In-depth Technical Guide to N-(2-aminophenyl)-N-methylacetamide

Abstract

N-(2-aminophenyl)-N-methylacetamide, registered under CAS number 22902-29-0, is an aromatic compound featuring a unique substitution pattern that makes it a molecule of interest for synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted properties, a proposed synthetic route, a detailed workflow for its structural characterization, and an exploration of its potential reactivity and applications. By leveraging data from analogous structures and computational models, this document serves as a foundational resource for researchers, chemists, and drug development professionals working with this or related chemical entities.

Introduction

N-(2-aminophenyl)-N-methylacetamide belongs to the family of substituted anilines and acetamides. Its structure is characterized by a benzene ring substituted with a primary amino group (-NH₂) and an adjacent N-methylacetamido group [-N(CH₃)C(O)CH₃]. This ortho-disposition of two distinct nitrogen-containing functional groups offers a rich chemical scaffold for further elaboration. The primary amine serves as a potent nucleophile and a handle for diazotization or acylation, while the tertiary amide is generally stable but can influence the electronic properties of the aromatic ring. The proximity of these groups suggests a strong potential for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. This guide aims to consolidate the available information and provide expert-driven insights into the handling and utilization of this compound.

Physicochemical and Computed Properties

While extensive experimental data for N-(2-aminophenyl)-N-methylacetamide is not widely published, a combination of information from chemical suppliers and computational predictions allows for the compilation of its core properties. These parameters are essential for planning synthetic procedures, purification strategies, and analytical methods.

| Property | Value / Prediction | Data Source |

| CAS Number | 22902-29-0 | ChemScene[1] |

| Molecular Formula | C₉H₁₂N₂O | ChemScene, PubChemLite[1][2] |

| Molecular Weight | 164.20 g/mol | ChemScene[1] |

| Monoisotopic Mass | 164.09496 Da | PubChemLite[2] |

| SMILES | CC(=O)N(C)C1=CC=CC=C1N | ChemScene[1] |

| InChIKey | BCDLBZFBGPAGIA-UHFFFAOYSA-N | PubChemLite[2] |

| Purity (Typical) | ≥90% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[1] |

| logP (Predicted) | 1.2515 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Recommended Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Proposed Synthesis and Purification Protocol

Rationale for Synthetic Design

The chosen method is the selective N-acetylation of N-methyl-o-phenylenediamine using acetic anhydride.

-

Starting Material: N-methyl-o-phenylenediamine provides the required aminophenyl-N-methyl backbone.

-

Acylating Agent: Acetic anhydride is an effective and readily available acetyl source. It is generally less reactive than acetyl chloride, which can help in controlling the reaction selectivity.

-

Selectivity: The secondary amine in the starting material is sterically more hindered and electronically less nucleophilic than the primary amine. However, under carefully controlled conditions (low temperature, controlled stoichiometry), selective acetylation at the more nucleophilic secondary amine can be favored to form the desired tertiary amide. An alternative and more controlled approach would be to first protect the primary amine, then perform the N-methylation and acetylation, followed by deprotection, though this is a longer route. The direct acetylation is proposed here for efficiency.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM, 5 mL per mmol of diamine).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the acetic acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize side reactions, such as di-acetylation.

-

Addition of Acylating Agent: Add acetic anhydride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

-

Isolation: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-(2-aminophenyl)-N-methylacetamide.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of the title compound.

Structural Characterization and Analytical Workflow

To confirm the identity and purity of the synthesized N-(2-aminophenyl)-N-methylacetamide, a suite of standard analytical techniques is required. The expected results are inferred from spectral data of closely related N-aryl-N-methylacetamides and general principles of spectroscopy[3][4].

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

Aromatic protons: A complex multiplet pattern between δ 6.8-7.5 ppm integrating to 4H.

-

Amine protons: A broad singlet around δ 3.5-4.5 ppm (which may exchange with D₂O) for the -NH₂ group, integrating to 2H.

-

N-Methyl protons: A sharp singlet around δ 3.2 ppm, integrating to 3H.

-

Acetyl protons: A sharp singlet around δ 1.8-2.0 ppm, integrating to 3H.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 9 distinct carbon signals:

-

Carbonyl carbon: A peak around δ 170 ppm.

-

Aromatic carbons: Six signals in the δ 115-150 ppm range.

-

N-Methyl carbon: A signal around δ 36-38 ppm.

-

Acetyl methyl carbon: A signal around δ 22 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational bands confirming the functional groups include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹.

-

C=O stretching: A strong, sharp absorption band for the tertiary amide carbonyl group around 1650-1670 cm⁻¹[3]. This is a key diagnostic peak.

-

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula.

-

The protonated molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the calculated mass of C₉H₁₃N₂O⁺ (165.1022)[2].

-

Analytical Workflow Diagram

Caption: A standard workflow for the analytical validation of a synthesized compound.

Reactivity and Potential Applications

The bifunctional nature of N-(2-aminophenyl)-N-methylacetamide makes it a versatile building block for more complex molecules.

-

Heterocycle Synthesis: The ortho-disposed amino and acetamido groups are primed for intramolecular cyclization reactions. For instance, under appropriate conditions, it could undergo a condensation reaction to form a seven-membered diazepine ring system or other related heterocyclic structures. This is a common strategy in medicinal chemistry for generating novel molecular scaffolds[5].

-

Pharmaceutical Scaffolding: The broader class of phenylacetamide derivatives is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[6][7]. While this specific molecule has not been extensively studied, its structure serves as a potential starting point for creating libraries of compounds for biological screening. The presence of the primary amine allows for further derivatization to explore structure-activity relationships (SAR).

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The core structure is related to components found in complex APIs. For example, a similar moiety, N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a known impurity or intermediate related to the drug Nintedanib, highlighting the relevance of this scaffold in pharmaceutical development[8].

Safety and Handling

No specific safety data sheet (SDS) is publicly available for N-(2-aminophenyl)-N-methylacetamide. Therefore, a cautious approach based on related compounds is mandatory.

-

General Hazards: Aromatic amines can be toxic and are often skin sensitizers. Amides, particularly N-methylacetamide, carry significant health warnings.

-

Specific Analogue Hazard: The parent compound, N-methylacetamide (CAS 79-16-3), is classified as a substance of very high concern that may damage the unborn child (H360D)[9]. Due to the structural similarity, N-(2-aminophenyl)-N-methylacetamide must be assumed to have similar reproductive toxicity until proven otherwise.

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood[10].

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[10][11].

-

Avoid inhalation of any dust or vapors and prevent contact with skin and eyes[10].

-

In case of skin contact, wash off immediately with plenty of water[12]. In case of eye contact, rinse cautiously with water for several minutes[12].

-

Handle as a potential teratogen. Women of childbearing potential should exercise extreme caution.

-

Conclusion

N-(2-aminophenyl)-N-methylacetamide is a chemical compound with significant untapped potential as a synthetic intermediate. While direct experimental data remains scarce, this guide has provided a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Its unique arrangement of functional groups makes it a promising candidate for the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry research. The protocols and predictive data presented herein are intended to empower researchers to confidently incorporate this molecule into their scientific endeavors.

References

-

PubChemLite. N-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link]

- Supporting Information for a scientific article providing spectral data for related compounds.

-

PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link]

-

R Discovery. Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants. Available from: [Link]

-

PubMed. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

-

Semantic Scholar. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Available from: [Link]

-

PharmaCompass. N-Methylacetamide: A Versatile Solvent for Pharmaceutical Formulation. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

-

Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

-

Wikipedia. N-Methylacetamide. Available from: [Link]

-

Publisso. N,N‐Dimethylacetamide. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - N-(2-aminophenyl)-n-methylacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Guide to the Structural Elucidation of N-(2-aminophenyl)-N-methylacetamide: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(2-aminophenyl)-N-methylacetamide, a substituted aniline derivative of interest to researchers in medicinal chemistry and drug development. In the absence of extensive literature on this specific molecule, this document outlines a logical and robust workflow, from synthesis to definitive structural confirmation. By integrating established analytical techniques with proven field insights, this guide details the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Protocols for synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside predictive data interpretation based on analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules with precision and confidence.

Introduction: The Rationale for Structural Verification

N-(2-aminophenyl)-N-methylacetamide belongs to the class of N-acetylated anilines, a scaffold present in numerous biologically active compounds. The precise arrangement of its constituent atoms—the ortho-disposed primary amine and N-methylacetamido groups on the phenyl ring—is critical to its physicochemical properties, reactivity, and potential biological function. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation or application in drug discovery and development.

This guide will navigate the process of first synthesizing the target compound and subsequently applying a suite of complementary analytical techniques to rigorously verify its molecular structure. The workflow is designed to be self-validating, where each analytical step provides a layer of evidence that, when combined, offers an irrefutable structural assignment.

Proposed Synthesis of N-(2-aminophenyl)-N-methylacetamide

Given the lack of a documented synthesis for N-(2-aminophenyl)-N-methylacetamide, a plausible and efficient synthetic route is proposed, commencing with the commercially available starting material, N-(2-aminophenyl)acetamide. The synthesis involves a selective N-methylation of the acetamido group.

Methodological & Application

Comprehensive Synthesis Protocol: N-(2-Aminophenyl)-N-methylacetamide

Executive Summary

N-(2-Aminophenyl)-N-methylacetamide (CAS: 22902-29-0) is a highly versatile pharmaceutical intermediate, most notably serving as a foundational building block in the synthesis of 1,5-benzodiazepine anxiolytics and anticonvulsants, such as Clobazam . This application note details a scalable, two-step synthetic methodology designed to overcome the inherent thermodynamic and steric barriers associated with substituted anilines.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

A naive retrosynthetic approach to this molecule might suggest the direct acetylation of N-methyl-2-nitroaniline. However, from a mechanistic standpoint, this is highly inefficient. The secondary amine is severely sterically hindered, and its nucleophilicity is drastically attenuated by the strong electron-withdrawing resonance of the ortho-positioned nitro group .

To bypass this barrier, we employ a self-validating one-pot sequential acylation-alkylation strategy starting from the inexpensive primary amine, 2-nitroaniline . This approach relies on a precise

-

Initial Deprotonation: 2-Nitroaniline is treated with an excess (2.18 equivalents) of Sodium Hydride (NaH). The first equivalent deprotonates the primary amine to form a highly nucleophilic nitrogen anion.

-

Acylation: Addition of acetic anhydride (1.09 eq) results in rapid acylation, forming the transient intermediate N-(2-nitrophenyl)acetamide.

-

In Situ Reactivation: The newly formed amide proton is highly acidic due to the dual electron-withdrawing effects of the acetyl and ortho-nitro groups. The remaining 1.18 equivalents of NaH immediately deprotonate this intermediate in situ, forming an amide anion.

-

Alkylation: Dimethyl sulfate (1.09 eq) is introduced to trap the amide anion, yielding N-methyl-N-(2-nitrophenyl)acetamide (CAS: 7418-33-9) in a single reactor [[1]]([Link]).

The final step utilizes standard catalytic hydrogenation (Pd/C,

Reaction Workflow

Fig 1: Two-step synthetic workflow for N-(2-aminophenyl)-N-methylacetamide.

Quantitative Stoichiometry

Table 1: Step 1 - One-Pot Acylation/Alkylation

| Reagent / Compound | Role | MW ( g/mol ) | Equivalents | Mass / Volume |

| 2-Nitroaniline | Starting Material | 138.12 | 1.00 | 2.50 g (18.1 mmol) |

| Sodium Hydride (60% in oil) | Base | 24.00 | 2.18 | 1.58 g (39.5 mmol) |

| Acetic Anhydride | Acylating Agent | 102.09 | 1.09 | 2.01 g (19.7 mmol) |

| Dimethyl Sulfate | Alkylating Agent | 126.13 | 1.09 | 2.49 g (19.7 mmol) |

| Tetrahydrofuran (THF) | Solvent | 72.11 | - | 40.0 mL (Anhydrous) |

Table 2: Step 2 - Catalytic Hydrogenation

| Reagent / Compound | Role | MW ( g/mol ) | Equivalents | Mass / Volume |

| N-Methyl-N-(2-nitrophenyl)acetamide | Intermediate | 194.19 | 1.00 | 2.00 g (10.3 mmol) |

| Palladium on Carbon (10%) | Catalyst | 106.42 (Pd) | 0.05 (Pd) | 0.55 g |

| Hydrogen Gas ( | Reductant | 2.02 | Excess | 1 atm (Balloon) |

| Methanol (MeOH) | Solvent | 32.04 | - | 20.0 mL |

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-N-(2-nitrophenyl)acetamide

This protocol is designed as a self-validating system. Visual cues and specific quench procedures ensure both reaction completion and operator safety.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Deprotonation: Suspend 1.58 g of NaH (60% dispersion) in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath. Dissolve 2.50 g of 2-nitroaniline in 20 mL of anhydrous THF and transfer it to the addition funnel.

-

Amine Addition: Add the 2-nitroaniline solution dropwise over 1 hour.

-

Validation Check: Steady evolution of hydrogen gas must be observed. Stir for an additional 10 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, validating complete mono-deprotonation.

-

-

Acylation: Add 2.01 g of acetic anhydride dropwise over 1 hour at room temperature. Stir the resulting mixture for 2 hours. The intermediate N-(2-nitrophenyl)acetamide forms and is immediately deprotonated by the excess NaH.

-

Alkylation: Add 2.49 g of dimethyl sulfate (DMS) dropwise at room temperature. Stir for 1 hour.

-

Safety Quench & Workup (Critical): Dimethyl sulfate is highly toxic. To validate the safety of the extraction, add 10 mL of 10% aqueous ammonium hydroxide (

) and stir vigorously for 1 hour to completely hydrolyze any unreacted DMS into water-soluble, harmless methylamines. -

Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Step 2: Synthesis of N-(2-Aminophenyl)-N-methylacetamide

-

Preparation: In a 50 mL round-bottom flask, dissolve 2.00 g of the crude N-methyl-N-(2-nitrophenyl)acetamide in 20 mL of Methanol.

-

Catalyst Addition: Purge the flask with nitrogen gas for 5 minutes. Carefully add 0.55 g of 10% Pd/C. (Safety Note: Pd/C is pyrophoric; never add dry Pd/C to a flask filled with methanol vapor in the presence of oxygen).

-

Hydrogenation: Seal the flask with a septum, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 4 hours.

-

Validation Check: The reaction is mildly exothermic initially. Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the UV-active, yellow starting material spot completely disappears, replaced by a highly polar, ninhydrin-active product spot.

-

-

Filtration & Isolation: Purge the flask with nitrogen to remove residual

. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol. (Safety Note: Keep the Celite pad wet with water immediately after filtration to prevent fires). -

Final Concentration: Concentrate the filtrate under reduced pressure to afford N-(2-aminophenyl)-N-methylacetamide as an off-white to pale brown solid.

References[2] US20020016506A1 - Process for producing N-acylnitroaniline derivative | Google Patents |https://patents.google.com/patent/US20020016506A1/en[3] A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines | BenchChem |https://www.benchchem.com/[1] N-methyl-N-(2-nitrophenyl)acetamide (CID 3521078) | PubChem | https://pubchem.ncbi.nlm.nih.gov/compound/3521078[4] Clobazam in India | ChemicalBook |https://www.chemicalbook.com/ProductChemicalPropertiesCB9131652_EN.htm

Sources

Application Note & Protocols: N-Acetylation of o-Phenylenediamine

Abstract

This document provides a comprehensive guide to the N-acetylation of o-phenylenediamine (OPD). N-acetylated OPD derivatives are crucial intermediates in the synthesis of pharmaceuticals, heterocyclic compounds like benzimidazoles, and polymers. We present two distinct protocols. The primary protocol details the robust and widely accepted method using acetic anhydride, a highly efficient and reliable procedure for selective mono-N-acetylation. The second part of this note addresses the theoretical and exploratory use of N-methylacetamide as an acetylating agent, a non-standard approach. This section outlines a proposed experimental design based on chemical principles, intended for research and investigational purposes, and discusses the significant energetic barriers and potential challenges associated with this unconventional transamidation reaction.

Part 1: Standard Protocol - Selective Mono-N-Acetylation of o-Phenylenediamine using Acetic Anhydride

Introduction & Principle

The selective acetylation of one amino group in o-phenylenediamine is a foundational transformation in organic synthesis. The product, 2-amino-N-acetylaniline (or N-acetyl-o-phenylenediamine), is a key precursor for many benzimidazole-based active pharmaceutical ingredients. The standard method employs acetic anhydride, often in a buffered aqueous medium. The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group.

The selectivity for mono-acetylation over di-acetylation is controlled by several factors. Firstly, once one amino group is acetylated, its electron-donating character is significantly reduced due to the electron-withdrawing nature of the acetyl group. This deactivates the newly formed amide from further reaction and also deactivates the aromatic ring, which in turn slightly reduces the nucleophilicity of the remaining free amino group. Secondly, conducting the reaction in a dilute aqueous solution at controlled temperatures allows for the precipitation of the mono-acetylated product as it forms, effectively removing it from the reaction mixture and preventing further acetylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism involves the nucleophilic attack of the amine on the anhydride, followed by the elimination of a carboxylate leaving group.

Caption: Nucleophilic acyl substitution mechanism for OPD acetylation.

Experimental Protocol

1.3.1. Materials & Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| o-Phenylenediamine (OPD) | Reagent Grade, >99% | Sigma-Aldrich | Toxic, handle with care. |

| Acetic Anhydride | Reagent Grade, >98% | Fisher Scientific | Corrosive, handle in a fume hood. |

| Glacial Acetic Acid | ACS Grade | VWR | Used as a solvent/catalyst. |

| Sodium Acetate, Anhydrous | ACS Grade | Merck | Used as a buffer. |

| Deionized Water | N/A | In-house supply | |

| Ethanol | 95% | Lab supply | For recrystallization. |

| Activated Charcoal | Decolorizing grade | Lab supply | For purification. |

1.3.2. Step-by-Step Procedure

-

Preparation: In a 500 mL Erlenmeyer flask, dissolve 5.4 g (0.05 mol) of o-phenylenediamine in 150 mL of deionized water containing 2.5 mL of glacial acetic acid. Stir until the solid is fully dissolved. Some gentle warming may be required.

-

Buffering: To the solution, add 8.2 g (0.1 mol) of anhydrous sodium acetate and stir until it dissolves. This creates a buffer to neutralize the acetic acid formed during the reaction.

-

Acetylation: Cool the flask in an ice bath. While stirring vigorously, add 5.2 mL (0.055 mol) of acetic anhydride dropwise over 10-15 minutes. The product will begin to precipitate as a light brown solid.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and salts.

-

Purification (Recrystallization): Transfer the crude solid to a 250 mL beaker. Add approximately 100 mL of 30% aqueous ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add a small amount of activated charcoal and boil for 2-3 minutes to decolorize the solution.

-

Crystallization: Filter the hot solution through a fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the purified product.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield is approximately 5.5-6.0 g (73-80%). The melting point should be 131-132°C.

Workflow Diagram

Caption: Standard workflow for OPD mono-N-acetylation.

Part 2: Exploratory Protocol - N-Acetylation using N-Methylacetamide

Theoretical Considerations & Feasibility

The use of N-methylacetamide as an acetylating agent for o-phenylenediamine represents a significant departure from standard synthetic methodologies. This reaction is a form of transamidation, where the acetyl group is transferred from one nitrogen atom (in N-methylacetamide) to another (in OPD).

Causality and Energetic Barriers:

-

Amide Resonance: Amides are stabilized by resonance, which imparts a partial double-bond character to the C-N bond. This makes the amide bond exceptionally stable and resistant to cleavage.

-

Reactivity: Consequently, amides are poor acyl donors compared to highly reactive species like acid anhydrides or chlorides.

-

Reaction Conditions: To overcome the high activation energy of transamidation, significant energy input is required. This typically involves very high temperatures (often >200°C) and/or the use of strong acid or base catalysts to activate the amide carbonyl group.

-

Equilibrium: The reaction is likely to be an equilibrium process. To drive it towards the products, it may be necessary to remove one of the byproducts (in this case, methylamine) from the reaction mixture as it is formed.

Given these factors, the direct acetylation of OPD with N-methylacetamide at standard laboratory conditions is not expected to be efficient or feasible. The following protocol is proposed on a theoretical basis for research purposes and has not been validated. Extreme caution is advised due to the high temperatures and potential for side reactions.

Proposed Exploratory Protocol

2.2.1. Materials & Reagents

| Reagent/Material | Grade | Notes |

| o-Phenylenediamine (OPD) | Reagent Grade, >99% | |

| N-Methylacetamide | Reagent Grade, >99% | High boiling point (206°C). Use as both reagent and solvent. |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst Grade | Optional: As an acid catalyst to activate the amide. |

| High-boiling solvent (e.g., Sulfolane) | Anhydrous | Optional: If not using N-methylacetamide as the solvent. |

2.2.2. Proposed High-Temperature Procedure

-

Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The setup should be in a high-temperature oil bath or heating mantle within a certified fume hood.

-

Charging the Flask: To the flask, add 1.08 g (0.01 mol) of o-phenylenediamine and 14.6 g (0.2 mol, 20 equivalents) of N-methylacetamide. The large excess of N-methylacetamide will serve as both the reactant and the solvent, helping to drive the equilibrium.

-